![molecular formula C22H16F2N4O2S2 B2589698 N-(2,5-Difluorphenyl)-2-[[4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamid CAS No. 1115901-11-5](/img/structure/B2589698.png)

N-(2,5-Difluorphenyl)-2-[[4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

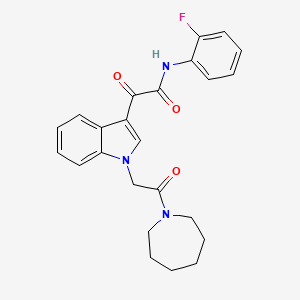

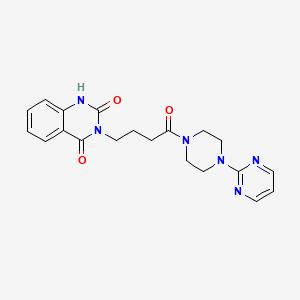

N-(2,5-difluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H16F2N4O2S2 and its molecular weight is 470.51. The purity is usually 95%.

BenchChem offers high-quality N-(2,5-difluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photokatalyse und Wasserstoffentwicklung

Die Hybridisierung von Metalloxiden und Nanokohlenstoffen hat zu vielversprechenden funktionellen Materialien für Umwelt- und nachhaltige Energieanwendungen geführt. Die Atomlagenabscheidung (ALD) ist eine leistungsstarke Technik für die kontrollierte Ablagerung anorganischer Verbindungen. Die hydrophobe Natur von Nanokohlenstoffoberflächen hat jedoch die Anwendbarkeit von ALD auf Kohlenstoffnanoröhren (CNTs) eingeschränkt. In einer kürzlich durchgeführten Studie untersuchten Forscher die Rolle von strukturellen Defekten in CNTs und erforschten kleine aromatische Moleküle (wie Pyrencarbonsäure) als aktive Keimbildungsstellen und Verknüpfungsmittel. Durch die Verwendung von Pyrencarbonsäure gelang ihnen die zerstörungsfreie ALD-Abscheidung von hochgradig gleichmäßigen ZnO-Beschichtungen auf unberührten CNTs. Die verbesserte Morphologie verstärkte die photokatalytische Aktivität des Hybrids, insbesondere bei der Wasserstoffentwicklung durch Opferwasserspaltung.

Organische Synthese: Protodeboronierung

Die Protodeboronierung von Pinacolboronsäureestern ist eine wertvolle Transformation in der organischen Synthese. Während viele Protokolle für die funktionalisierte Deboronierung von Alkylboronsäureestern existieren, ist die Protodeboronierung weniger erforscht. Interessanterweise kann die Verbindung „F3406-2440“ in diesem Zusammenhang verwendet werden. Ein radikaler Ansatz ermöglicht die katalytische Protodeboronierung von 1°, 2° und 3° Alkylboronsäureestern . Diese Reaktion kann mit einer Matteson–CH₂–Homologisierung gekoppelt werden, um eine formale anti-Markovnikov-Alkenhydromethylierung zu erreichen, eine Transformation, die bisher unbekannt war. Forscher haben diese Sequenz auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet, was seine synthetische Nützlichkeit unter Beweis stellt.

Pharmakologische Bewertung und Prodrug-Design

Die Verbindung „1-(2-Chlor-6-fluorphenyl)-5-methylindolin-2-on“ wurde unter Verwendung des Prodrug-Ansatzes entwickelt. Es wurde leicht erhalten und durch Kernresonanzspektroskopie, Elementaranalyse, Massenspektrometrie und Infrarotspektroskopie charakterisiert . Die Untersuchung seiner pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen könnte ein interessanter Weg sein.

Eigenschaften

IUPAC Name |

N-(2,5-difluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N4O2S2/c1-12-20(32-21(25-12)13-5-3-2-4-6-13)17-10-18(29)28-22(27-17)31-11-19(30)26-16-9-14(23)7-8-15(16)24/h2-10H,11H2,1H3,(H,26,30)(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWDIPYQBLASNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-cyclohexyltriazole-4-carboxamide;hydrochloride](/img/structure/B2589618.png)

![Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B2589622.png)

![3-(2,6-dichlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B2589628.png)

![N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2589633.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2589635.png)

![N-(3-chlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2589637.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2589638.png)